4-[4-(2,4-Dichlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
4-[4-(2,4-Dichlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorobenzoyl group and a pyrimidine ring substituted with a pyrrolidine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 4-[4-(2,4-Dichlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
4-[4-(2,4-Dichlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may enhance binding affinity, while the piperazine and pyrimidine rings provide structural stability. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Similar compounds include:
4-(4-Chlorophenylsulfonyl)piperazin-1-yl pyridine-5-boronic acid: This compound shares the piperazine ring but has different substituents, leading to distinct chemical properties and applications.
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Another piperazine derivative with different functional groups, used in metabolic studies.
4-[4-(2,4-Dichlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H23Cl2N5O |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23Cl2N5O/c1-14-12-18(24-20(23-14)27-6-2-3-7-27)25-8-10-26(11-9-25)19(28)16-5-4-15(21)13-17(16)22/h4-5,12-13H,2-3,6-11H2,1H3 |
InChI Key |
CTAGERATOJPXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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